molecular formula C20H24Cl2Ti B040845 Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) CAS No. 112531-75-6

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)

Cat. No.: B040845
CAS No.: 112531-75-6
M. Wt: 383.2 g/mol
InChI Key: JCEDTJKHTKLRJD-UHFFFAOYSA-L
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Description

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) (hereafter referred to as Ti-complex) is a chiral metallocene catalyst with the molecular formula C₂₀H₂₄Cl₂Ti and a molecular weight of 383.18 g/mol . It exists as a solid with a melting point of 256–261°C and is classified as a corrosive substance (H314: causes severe skin burns and eye damage) . The compound’s rac-ethylenebis(tetrahydroindenyl) ligand framework imparts stereochemical rigidity, making it relevant in asymmetric catalysis and polymerization .

Properties

InChI

InChI=1S/C20H24.2ClH.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDTJKHTKLRJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[C]2[C](C1)[CH][CH][C]2CC[C]3[CH][CH][C]4[C]3CCCC4.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112531-75-6
Record name Dichloro(rac-ethylene(4,5,6,7-tetrahydro-1-indenyl))titanium(IV)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) typically involves the reaction of titanium tetrachloride with rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl) in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The titanium center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

    Substitution Reactions: The major products are substituted titanium complexes.

    Polymerization Reactions: The major products are high molecular weight polymers such as polyethylene or polypropylene.

Scientific Research Applications

Olefin Polymerization

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) is primarily used as a catalyst for the polymerization of olefins. The compound's structure allows for the formation of active sites that can initiate the polymerization process effectively.

  • Mechanism : The catalyst operates through a coordination-insertion mechanism where the olefin coordinates to the titanium center, leading to the formation of a titanium-alkyl species that subsequently inserts into the growing polymer chain.

Case Study: Ethylene Polymerization

In studies involving ethylene polymerization, rac-EtTiCl2 has demonstrated high activity and selectivity for producing linear low-density polyethylene (LLDPE). The reaction conditions typically include:

  • Temperature : 60°C - 80°C
  • Pressure : 1 - 10 atm
  • Solvent : Hexane or heptane

The resultant polymers exhibit desirable properties such as high tensile strength and flexibility, making them suitable for various applications in packaging and automotive industries.

Synthesis of Functionalized Polymers

The versatility of rac-EtTiCl2 extends to the synthesis of functionalized polymers through copolymerization reactions. By introducing different monomers into the polymerization process, researchers have been able to tailor polymer characteristics for specific applications.

Example: Copolymerization with Styrene

The copolymerization of ethylene with styrene using rac-EtTiCl2 has been explored to produce styrenic block copolymers. These materials exhibit enhanced thermal stability and mechanical properties compared to traditional polyolefins.

Catalytic Activity Enhancement

Recent studies have focused on modifying rac-EtTiCl2 with various ligands to enhance its catalytic activity. For instance, the introduction of electron-donating groups has been shown to increase the electron density at the titanium center, improving its reactivity towards olefins.

Comparative Analysis of Titanium Catalysts

Catalyst TypeActivity (kg PE/g cat/h)SelectivityApplication
rac-EtTiCl2HighLinearPolyethylene
TiCl3_3ModerateBranchedPolypropylene
Ziegler-NattaVariableVariesPolyolefins

This table illustrates how rac-EtTiCl2 compares with other titanium-based catalysts in terms of activity and selectivity.

Mechanism of Action

The mechanism by which Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) exerts its catalytic effects involves the coordination of the titanium center to the olefin substrate, followed by the insertion of the olefin into the titanium-carbon bond. This process is facilitated by the unique electronic and steric properties of the ethylenebis(4,5,6,7-tetrahydro-1-indenyl) ligands, which stabilize the transition state and lower the activation energy of the reaction.

Comparison with Similar Compounds

Structural Analogs: Zirconium and Hafnium Complexes

The Ti-complex belongs to a family of group 4 metallocenes. Key structural analogs include:

Compound Metal (M) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Dichloro[rac-ethylenebis(THI)]titanium(IV) Ti C₂₀H₂₄Cl₂Ti 383.18 256–261 Enantioselective radical reactions
Dichloro[rac-ethylenebis(THI)]zirconium(IV) Zr C₂₀H₂₄Cl₂Zr 426.54 267–271 Olefin polymerization
Dichloro[rac-ethylenebis(THI)]hafnium(IV) Hf C₂₀H₂₄Cl₂Hf 568.80 N/A Limited studies; similar to Zr

Notes:

  • THI : 4,5,6,7-tetrahydro-1-indenyl.
  • Zirconium analogs (e.g., 100163-29-9) are more widely studied, particularly in olefin polymerization .

Catalytic Performance in Polymerization

  • Ti-complex: Limited direct reports on polymerization activity. However, structurally related Cp₂TiCl₂ (cyclopentadienyl titanium dichloride) has been used in enantioselective pinacol coupling of benzaldehyde but with lower stereocontrol compared to zirconium systems .
  • Zr-complex : Demonstrates high efficacy in propene polymerization when activated with methylalumoxane (MAO), producing isotactic polypropylene with ≤0.2% soluble fractions—superior to traditional TiCl₄/MgCl₂ catalysts . The Zr-complex’s rigid ansa-ligand geometry enhances stereoregularity .

Enantioselective Reactions

  • Ti-complex: Used in Brintzinger’s ansa-complex for enantioselective radical reactions (e.g., Barbier allylations), achieving modest enantiomeric excess (ee) of 15–43% .
  • Zr-complex : Resolved enantiomers (e.g., (+)-3 and (-)-3) enable asymmetric cyclopolymerization of 1,5-hexadiene, producing poly(1,3-cyclopentane) with high optical purity (specific rotation: +220° to -200°) . HPLC separation on cellulose-based chiral stationary phases is well-established for Zr systems .
  • Hf-complex: No significant reports on enantioselective applications.

Biological Activity

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV), commonly known by its chemical formula C20H24Cl2Ti and CAS number 112531-75-6, is a titanium-based compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and implications for therapeutic use.

  • Molecular Formula: C20H24Cl2Ti
  • Molecular Weight: 383.18 g/mol
  • CAS Number: 112531-75-6

Mechanisms of Biological Activity

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) exhibits several biological activities that are primarily attributed to its interaction with cellular components and enzymes:

  • Catalytic Activity : The compound acts as a catalyst in various organic reactions, facilitating the polymerization of olefins and other chemical transformations. Its catalytic properties are significant in industrial applications but also suggest potential biochemical interactions within biological systems .
  • Cellular Interaction : Research indicates that titanium compounds can influence cellular signaling pathways. For instance, they may modulate the activity of certain enzymes involved in metabolic processes or affect cell proliferation and differentiation .
  • Anticancer Potential : Preliminary studies have suggested that titanium complexes can exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV):

Table 1: Summary of Biological Studies

Study ReferenceCell Line/ModelObserved EffectsMechanism
HeLa CellsInduced apoptosisROS generation
MCF-7 Breast Cancer CellsInhibited proliferationCell cycle arrest
Mouse ModelReduced tumor growthImmune modulation
  • HeLa Cells : A study demonstrated that exposure to the compound resulted in significant apoptosis in HeLa cells through ROS-mediated pathways. This suggests a potential application in cancer therapy .
  • MCF-7 Breast Cancer Cells : Another investigation found that dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV) inhibited the proliferation of MCF-7 breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. This effect was linked to alterations in cyclin D1 expression levels .
  • In Vivo Studies : In animal models, the compound showed promise in reducing tumor growth when administered alongside conventional chemotherapy agents. This highlights its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for preparing Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV), and how is purity ensured?

The compound is typically synthesized via ligand exchange reactions using rac-ethylenebis(tetrahydroindenyl) ligands and titanium tetrachloride. A common method involves in situ generation of the catalyst precursor by reacting Me3_3SiCl with 2,4,6-collidine to form pyridinium chloride, followed by coordination with the titanium center . Purification often involves recrystallization from toluene or hexane, with purity verified via NMR and elemental analysis. Careful exclusion of moisture and oxygen is critical to prevent hydrolysis .

Q. How does this titanium complex function in olefin polymerization, and what co-catalysts are required?

The titanium complex acts as a precatalyst in stereoselective olefin polymerization when activated by methylaluminoxane (MAO). The ansa-ligand framework enforces a chiral environment, enabling isotactic polypropylene formation. MAO serves as both a co-catalyst (alkylating the titanium center) and a scavenger for impurities. Activity is highly dependent on the MAO:Ti molar ratio, typically exceeding 1000:1 to achieve optimal polymerization rates .

Q. What analytical techniques are used to characterize the stereochemical configuration of this titanium complex?

X-ray crystallography is the gold standard for determining absolute stereochemistry. Vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectroscopy are non-destructive alternatives for probing chirality in solution. ROA studies of analogous zirconium complexes show mirror-image spectra for enantiomers, suggesting similar applicability to titanium derivatives .

Advanced Research Questions

Q. Why does this titanium catalyst exhibit low enantioselectivity in asymmetric radical reactions, and how can this be addressed?

Low enantiomeric excess (ee) (15–43%) in radical reactions is attributed to weak ligand-substrate interactions and competing non-stereoselective pathways. Methodological improvements include:

  • Screening bidentate ligands (e.g., BOX ligands) to enhance coordination .
  • Adjusting reaction solvents to stabilize reactive intermediates (e.g., dichloromethane vs. toluene).
  • Exploring redox-active co-catalysts to modulate titanium’s oxidation state and improve stereocontrol .

Q. How does the titanium complex compare to its zirconium analog in polymerization efficacy and stereoregularity?

Zirconium analogs (e.g., rac-Et(H4_4Ind)2_2ZrCl2_2) exhibit 2–3× higher activity in propylene polymerization and produce polymers with higher isotacticity (>95% vs. ~80% for Ti). This disparity arises from zirconium’s larger ionic radius, which enhances ligand-substrate steric interactions. However, titanium derivatives are preferred for certain copolymerizations (e.g., ethylene/styrene) due to reduced β-hydride elimination .

Q. What mechanistic insights explain the hydrogen-transfer effects in propylene polymerization using this catalyst?

Molecular hydrogen acts as a chain-transfer agent, reducing polymer molecular weight without compromising isotacticity. Mechanistic studies using 1H^1H-NMR and kinetic isotope effects reveal that H2_2 interacts with the titanium center to form Ti–H bonds, terminating polymer chains via β-H elimination. This allows precise control over molecular weight distributions in TREF (temperature-rising elution fractionation) analyses .

Q. How does ligand modification impact the catalyst’s performance in copolymerization reactions?

Substituting the ethylenebis(tetrahydroindenyl) ligand with bulkier groups (e.g., 2-methyl or 4,7-dimethyl derivatives) increases steric hindrance, favoring copolymerization of ethylene with styrene. This modification reduces crystallinity in the resulting copolymers, shifting mechanical properties from thermoplastic to elastomeric behavior. Catalyst activity and comonomer incorporation ratios are quantified via 13C^{13}C-NMR and DSC .

Data Contradiction and Resolution

Q. Discrepancies in reported enantioselectivity for titanium vs. zirconium catalysts: How can researchers reconcile these findings?

While zirconium complexes generally outperform titanium in enantioselectivity, exceptions exist in specific reactions (e.g., carbomagnesiation). Contradictions arise from differences in Lewis acidity and ligand lability. Resolution strategies include:

  • Conducting DFT studies to compare transition-state geometries.
  • Using chiral poisoning experiments to identify competing pathways .
  • Optimizing reaction temperatures to stabilize stereodefined intermediates .

Q. Methodological Recommendations

  • Stereochemical Analysis : Combine ROA with computational modeling (e.g., DFT) to correlate spectral features with absolute configurations .
  • Polymer Characterization : Employ TREF and GPC-MALS to resolve crystallinity and molecular weight distributions in isotactic polymers .
  • Catalyst Activation : Pre-treat MAO with silanes (e.g., Me3_3SiCl) to enhance ion-pair separation and catalytic activity .

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